5-[(2,3-Dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-[(2,3-Dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a dichlorophenyl group attached to a pyrimidine ring, which is further substituted with a trione moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 5-[(2,3-Dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 2,4,6-pyrimidinetrione with 2,3-dichlorobenzaldehyde. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Chemical Reactions Analysis
5-[(2,3-Dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[(2,3-Dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential antimycobacterial activity.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It has been investigated for its potential biological activities, including anti-inflammatory and antiviral properties.
Mechanism of Action
The mechanism of action of 5-[(2,3-Dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, involved in various biological pathways. The dichlorophenyl group and the pyrimidine ring are thought to play crucial roles in its binding affinity and activity .
Comparison with Similar Compounds
Similar compounds to 5-[(2,3-Dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione include:
5-(Hetarylmethylidene)-2,4,6-pyrimidine-2,4,6(1H,3H,5H)-triones: These compounds have different heteroaryl groups attached to the pyrimidine ring and exhibit varying biological activities.
5-(2-Chloropropylidene)-2,4,6-pyrimidine-2,4,6(1H,3H,5H)-triones: These compounds have a chloropropylidene group instead of a dichlorophenyl group and show different chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
148119-29-3 |
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Molecular Formula |
C11H6Cl2N2O3 |
Molecular Weight |
285.08 g/mol |
IUPAC Name |
5-[(2,3-dichlorophenyl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H6Cl2N2O3/c12-7-3-1-2-5(8(7)13)4-6-9(16)14-11(18)15-10(6)17/h1-4H,(H2,14,15,16,17,18) |
InChI Key |
FPLWWEZUWNRVJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=C2C(=O)NC(=O)NC2=O |
Origin of Product |
United States |
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